molecular formula C20H18FN3O2 B11351064 N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11351064
M. Wt: 351.4 g/mol
InChI Key: DQCUURKNYAMOOA-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features a pyridazine ring, a fluorophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring and the introduction of the fluorophenyl and ethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and ethylbenzene. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE: Shares the fluorophenyl group but differs in the other substituents.

    N-(4-CYANO-1-PHENYL-1H-PYRAZOL-5-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a pyrazole ring and cyano group, offering different chemical properties.

Uniqueness

N-(4-ETHYLPHENYL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18FN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)

InChI Key

DQCUURKNYAMOOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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